molecular formula C25H25FN4O B2362472 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide CAS No. 1206985-97-8

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide

Cat. No.: B2362472
CAS No.: 1206985-97-8
M. Wt: 416.5
InChI Key: OFPXFRBDXAVQMP-UHFFFAOYSA-N
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Description

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25FN4O and its molecular weight is 416.5. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O/c1-16(2)18-4-3-5-21(12-18)29-25(31)17-8-10-30(11-9-17)24-19(14-27)15-28-23-7-6-20(26)13-22(23)24/h3-7,12-13,15-17H,8-11H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPXFRBDXAVQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide, a compound with significant potential in medicinal chemistry, is characterized by its unique structure that integrates a quinoline moiety with a piperidine ring. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H25FN4O
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 1206985-97-8

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biochemical pathways. The presence of the cyano and fluorine groups enhances its binding affinity and selectivity towards these targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

  • Antimicrobial Activity : Studies have indicated that compounds similar to 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide exhibit antimicrobial properties. For example, quinoline derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
  • Antitumor Potential : Research has highlighted the antitumor activity of quinoline-based compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various signaling pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have been identified as inhibitors of soluble epoxide hydrolase, which plays a role in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis; inhibits tumor growth
Enzyme InhibitionInhibits soluble epoxide hydrolase

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC25H25FN4O
Molecular Weight416.5 g/mol
CAS Number1206985-97-8

Case Studies

  • In Vitro Studies : A study investigating the antimicrobial activity of quinoline derivatives found that modifications at the 6-position significantly enhanced their potency against Gram-positive bacteria . The compound's structural features suggest it may exhibit similar enhancements.
  • In Vivo Efficacy : Animal models have demonstrated that quinoline-based compounds can effectively reduce tumor sizes when administered at specific dosages, indicating their potential as anticancer agents .
  • Pharmacokinetics and Bioavailability : Preliminary studies suggest favorable pharmacokinetic profiles for compounds with similar structures, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications.

Scientific Research Applications

The biological activity of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of cyano and fluorine groups enhances its binding affinity and selectivity towards these targets, leading to significant pharmacological effects.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by modulating pathways related to tumor growth and metastasis. The quinoline derivatives are known to inhibit the activity of critical enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO) .
  • Antimicrobial Properties : Research indicates that quinoline derivatives can demonstrate antimicrobial activity against a range of pathogens. For instance, compounds with structural similarities have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in developing new antibiotics or treatments for resistant bacterial strains.
  • Neurological Applications : The piperidine component may contribute to neuroprotective effects, making this compound a candidate for further investigation in treating neurodegenerative diseases. Compounds that modulate neurotransmitter systems or exhibit anti-inflammatory properties are of particular interest in this area.

Case Studies

While specific case studies on this exact compound may be limited, related research highlights the potential therapeutic applications:

  • Anticancer Research : Investigations into quinoline derivatives have shown promise in inhibiting cancer cell lines, with studies demonstrating reduced viability in treated cells compared to controls .
  • Antimicrobial Studies : A study on similar compounds showed significant antimicrobial activity against various bacterial strains, suggesting that modifications to the quinoline structure can enhance efficacy .

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